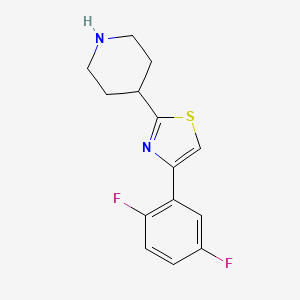![molecular formula C10H9ClFNO B7555780 N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide, also known as CFTRinh-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in the regulation of chloride and bicarbonate transport across epithelial cells.
作用机制
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide inhibits the CFTR channel by binding to a specific site on the protein. This prevents the channel from opening and allowing the movement of chloride and bicarbonate ions across epithelial cells. The exact mechanism by which N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide binds to the CFTR protein is not fully understood, but it is thought to involve interactions with specific amino acid residues on the protein.
Biochemical and Physiological Effects:
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to improve the function of the CFTR protein in cells from cystic fibrosis patients. It has also been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients. In addition, N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
实验室实验的优点和局限性
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the CFTR channel, which makes it a valuable tool for studying the function of this channel in cells and tissues. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, it is important to use appropriate controls when using N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide to ensure that any observed effects are due to inhibition of the CFTR channel and not to non-specific effects of the compound.
未来方向
There are several future directions for research on N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide. One area of research is the development of more potent and specific inhibitors of the CFTR channel. This could lead to the development of more effective therapies for cystic fibrosis and other diseases that involve dysfunction of the CFTR protein.
Another area of research is the investigation of the mechanisms by which N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide binds to the CFTR protein. This could provide insights into the structure and function of the CFTR protein and could lead to the development of new therapies for cystic fibrosis and other diseases.
Finally, there is a need for further research on the safety and toxicity of N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide. This will be important for the development of new therapies for cystic fibrosis and other diseases that involve dysfunction of the CFTR protein.
合成方法
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide involves the reaction of 3-chloro-4-fluorobenzylamine with prop-2-enoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs. It is caused by mutations in the CFTR gene, which encodes the CFTR protein. CFTR is a chloride channel that regulates the movement of chloride and bicarbonate ions across epithelial cells. Mutations in the CFTR gene result in the production of a defective CFTR protein, which leads to the accumulation of thick, sticky mucus in the lungs and other organs.
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide has been shown to be a potent inhibitor of the CFTR channel, which makes it a promising candidate for the treatment of cystic fibrosis. Studies have shown that N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide can improve the function of the CFTR protein in cells from cystic fibrosis patients. It has also been shown to reduce the viscosity of mucus in the lungs of cystic fibrosis patients.
属性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-2-10(14)13-6-7-3-4-9(12)8(11)5-7/h2-5H,1,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGWNDONSWTREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(3-Methoxybenzoyl)amino]phenyl]acetic acid](/img/structure/B7555698.png)
![2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555704.png)
![2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid](/img/structure/B7555706.png)
![2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7555716.png)
![3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7555725.png)



![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)

![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)